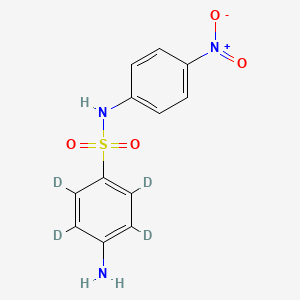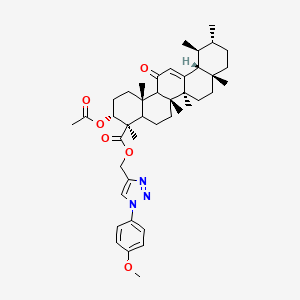
7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a chemical compound known for its diverse applications in scientific research and industry. This compound is a derivative of theophylline, a well-known stimulant found in tea and cocoa. It is characterized by the presence of a chloroethyl group attached to the purine ring, which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of 7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione typically involves the reaction of theophylline with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the hydrogen atom on the nitrogen of the purine ring with the 2-chloroethyl group. The reaction conditions include maintaining a temperature of around 60-80°C and stirring the mixture for several hours to ensure complete conversion .
Analyse Des Réactions Chimiques
7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Applications De Recherche Scientifique
7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with cellular components. As an adenosine receptor antagonist, it binds to adenosine receptors, blocking the action of adenosine and thereby modulating various physiological responses. Additionally, its alkylating properties allow it to form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription, which is particularly useful in cancer treatment .
Comparaison Avec Des Composés Similaires
7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione can be compared with other similar compounds, such as:
Mustard Gas: A chemical warfare agent with similar alkylating properties but significantly different applications and toxicity profiles.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H12ClN4O2+ |
|---|---|
Poids moléculaire |
243.67 g/mol |
Nom IUPAC |
7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C9H12ClN4O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5-6H,3-4H2,1-2H3/q+1 |
Clé InChI |
TUSTWRHLVNVSTE-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B15135613.png)






![N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide](/img/structure/B15135665.png)
![4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B15135679.png)
![3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane](/img/structure/B15135684.png)
![(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15135693.png)
![2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid](/img/structure/B15135701.png)

![N-[2-[bis(2-hydroxytetradecyl)amino]ethyl]-3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-propylamino]propanamide](/img/structure/B15135726.png)
